molecular formula C18H28N2O B5851943 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine

1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B5851943
M. Wt: 288.4 g/mol
InChI Key: FAOKJMLDKCGWOD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(4-methylcyclohexyl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methoxyphenyl group and a methylcyclohexyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-methoxyphenylamine and 4-methylcyclohexylamine.

    Formation of Piperazine Ring: The two amines are reacted with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions to form the piperazine ring.

    Substitution Reactions: The methoxyphenyl and methylcyclohexyl groups are introduced through substitution reactions, where the appropriate reagents are used to attach these groups to the piperazine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure efficiency and consistency.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the attached phenyl and cyclohexyl groups are replaced with other groups using appropriate reagents and conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the piperazine ring and form corresponding amines and other products.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine involves its interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(4-methylcyclohexyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: This compound lacks the methylcyclohexyl group, which may result in different chemical and biological properties.

    4-(4-Methylcyclohexyl)piperazine: This compound lacks the methoxyphenyl group, which may also lead to different properties and applications.

    1-Phenylpiperazine: This compound has a phenyl group instead of a methoxyphenyl group, which may affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in the combination of the methoxyphenyl and methylcyclohexyl groups, which confer specific chemical and biological properties that distinguish it from other piperazine derivatives.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(4-methylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-15-7-9-16(10-8-15)19-11-13-20(14-12-19)17-5-3-4-6-18(17)21-2/h3-6,15-16H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOKJMLDKCGWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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